molecular formula C11H14O B2660418 4-(Cyclobutylmethyl)phenol CAS No. 104175-14-6

4-(Cyclobutylmethyl)phenol

Cat. No.: B2660418
CAS No.: 104175-14-6
M. Wt: 162.232
InChI Key: AMXPDRZZQGAOJT-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethyl)phenol is an organic compound with the molecular formula C 11 H 14 O and a molecular weight of 162.23 g/mol . Its structure features a phenol group substituted at the para position with a cyclobutylmethyl moiety, which is represented by the SMILES notation OC1=CC=C(CC2CCC2)C=C1 . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes . As a phenolic compound, this compound belongs to a class of molecules known for their versatile utility in chemical synthesis and medicinal chemistry research . Phenolic scaffolds are frequently employed as key building blocks in the development of more complex molecular structures, particularly in metal-catalyzed cross-coupling reactions for the functionalization of aromatic rings . While the specific research applications of this compound are not fully detailed in the literature, its structure suggests potential as an intermediate in the synthesis of novel compounds for biological evaluation. Researchers are exploring similar phenol derivatives for various activities, including in anticancer studies . Please note that specific data on the mechanism of action and detailed research applications for this compound are areas for further scientific investigation. This product is available for research and development purposes. For specific shipping, storage, and handling information, including any hazard statements (e.g., H315, H319, H335), please consult the relevant Safety Data Sheet .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclobutylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-6-4-10(5-7-11)8-9-2-1-3-9/h4-7,9,12H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXPDRZZQGAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 Cyclobutylmethyl Phenol

Classical Synthetic Approaches to the Phenolic Core and Cyclobutylmethyl Moiety

Classical methods for synthesizing alkylphenols have been foundational in organic chemistry. These typically involve the direct functionalization of the phenol (B47542) ring or the construction of the ring with the desired substituent pattern.

Electrophilic Aromatic Substitutions for Phenol Functionalization

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. quora.com Phenols are particularly reactive substrates for EAS because the hydroxyl (-OH) group is a strong activating group. quora.combritannica.com The lone pairs of electrons on the oxygen atom increase the electron density of the aromatic ring, especially at the ortho and para positions, making the molecule highly susceptible to attack by electrophiles. byjus.com

Key EAS reactions applicable to phenol functionalization include:

Halogenation: Phenols react readily with bromine or chlorine, even without a Lewis acid catalyst, to produce halogenated phenols. byjus.com

Nitration: Reaction with dilute nitric acid yields a mixture of o-nitrophenol and p-nitrophenol. byjus.com

Sulfonation: Treatment with sulfuric acid produces o- and p-phenolsulfonic acids.

Friedel-Crafts Reactions: These reactions, developed by Charles Friedel and James Crafts, are used to attach alkyl or acyl groups to an aromatic ring. wikipedia.orgbyjus.com

However, the direct Friedel-Crafts alkylation and acylation of phenol present significant challenges. The phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring and can lead to poor yields or undesired side reactions. echemi.comstackexchange.com In acylation, this coordination can favor O-acylation to form an ester rather than the desired C-acylation on the ring. stackexchange.com While the resulting ester can be rearranged to the C-acylated product via a Fries rearrangement, this adds a step to the synthesis. echemi.comstackexchange.com For alkylation, the high reactivity of the phenol ring can also lead to polysubstitution, where multiple alkyl groups are added to the ring. jk-sci.com

Table 1: Comparison of Electrophilic Aromatic Substitution Reactions on Phenol
Reaction TypeTypical ReagentsKey ChallengesPrimary Products
HalogenationBr₂ in CCl₄ or Br₂(aq)Polysubstitution (especially in polar solvents). mlsu.ac.inMono- or poly-bromophenols
NitrationDilute HNO₃Separation of ortho and para isomers. byjus.como-Nitrophenol, p-Nitrophenol
Friedel-Crafts AlkylationAlkyl Halide, Lewis Acid (e.g., AlCl₃)Catalyst coordination with -OH group, polysubstitution, carbocation rearrangement. echemi.comjk-sci.comMixture of ortho- and para-alkylphenols
Friedel-Crafts AcylationAcyl Halide, Lewis Acid (e.g., AlCl₃)Predominant O-acylation, catalyst deactivation. stackexchange.comPhenyl ester (O-acylation), Hydroxyketone (C-acylation)

Integration of Cyclobutane (B1203170) Derivatives into Aromatic Systems

The direct attachment of the cyclobutylmethyl group to the phenol ring via a classical approach would most likely employ the Friedel-Crafts alkylation reaction. jk-sci.com This would involve reacting phenol with a suitable cyclobutylmethyl electrophile precursor, such as cyclobutylmethyl chloride or cyclobutylmethanol, in the presence of a catalyst.

A plausible synthetic route is the acid-catalyzed alkylation of phenol with cyclobutylmethanol. In this reaction, a Brønsted acid or a mild Lewis acid catalyst protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to generate a cyclobutylmethyl carbocation. The electron-rich phenol ring then attacks this carbocation to form the C-C bond, yielding a mixture of ortho- and para-(cyclobutylmethyl)phenol.

Reaction Scheme: Phenol + Cyclobutylmethanol --(Acid Catalyst)--> o-(Cyclobutylmethyl)phenol + p-(Cyclobutylmethyl)phenol

To favor the desired para-isomer, reaction conditions can be optimized. Using a bulky catalyst might sterically hinder the attack at the ortho-positions, thereby increasing the proportion of the para-product. chemistrysteps.com Controlling the stoichiometry, such as using a large excess of phenol, can help minimize polysubstitution. jk-sci.com The use of milder, less hazardous catalysts such as acidic zeolites has also been employed for the alkylation of phenols, offering a more sustainable alternative to traditional Lewis acids. google.comrsc.org

Modern and Catalytic Approaches for the Synthesis of 4-(Cyclobutylmethyl)phenol

Modern synthetic chemistry offers a range of catalytic methods that provide greater efficiency, control, and sustainability compared to classical approaches. These methods are particularly valuable for achieving high chemo- and regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions and Analogous Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgnih.gov These reactions offer a highly versatile and controlled way to synthesize this compound by coupling two different molecular fragments. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Several cross-coupling strategies could be envisioned:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. To synthesize the target molecule, one could couple a 4-halophenol derivative (e.g., 4-bromo-1-(tert-butyldimethylsilyloxy)benzene) with cyclobutylmethylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

Negishi Coupling: This method utilizes an organozinc reagent. The synthesis would involve reacting a protected 4-halophenol with a cyclobutylmethylzinc halide, catalyzed by a palladium complex. nobelprize.org The use of organozinc reagents is known to tolerate a wide range of functional groups. nobelprize.org

Kumada Coupling: This involves the reaction of a Grignard reagent (organomagnesium) with an organohalide. While powerful, the high reactivity of Grignard reagents can limit functional group compatibility.

These methods generally require the pre-functionalization of both coupling partners but provide excellent control over the site of substitution, exclusively yielding the para-isomer if a 4-substituted phenol is used as the starting material.

Table 2: Potential Palladium-Catalyzed Routes to this compound
Coupling ReactionPhenol-derived PartnerCyclobutylmethyl PartnerKey Features
Suzuki4-Halophenol (protected)Cyclobutylmethylboronic acid/esterMild conditions, high functional group tolerance, commercially available reagents.
Negishi4-Halophenol (protected)Cyclobutylmethylzinc halideHigh reactivity and tolerance for functional groups. nobelprize.org
Heck-type4-Halophenol (protected)Cyclobutyl-substituted alkeneForms C-C bond via alkene, requires subsequent reduction.
C-H ActivationPhenolCyclobutylmethyl halideHigh atom economy, avoids pre-functionalization of phenol. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of this compound can be evaluated and improved using these principles.

Prevention of Waste: Catalytic methods are inherently greener than stoichiometric reactions because they generate less waste. yale.edu For example, a Friedel-Crafts reaction using a stoichiometric amount of AlCl₃ produces a large amount of aluminum hydroxide (B78521) waste during workup, whereas a palladium-catalyzed reaction uses only a small amount of catalyst.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The use of recyclable solid acid catalysts like zeolites for alkylation or transition metal catalysts for cross-coupling aligns with this principle.

Safer Solvents and Auxiliaries: The development of synthetic routes in environmentally benign solvents like water, or under solvent-free conditions, is a key goal. royalsocietypublishing.org

Use of Renewable Feedstocks: A truly sustainable synthesis would utilize starting materials from renewable sources. sigmaaldrich.com Phenol itself can be derived from lignin, a major component of biomass, which provides a sustainable alternative to its production from fossil fuels. rsc.orgresearchgate.net Integrating lignin-derived phenol into the synthesis of this compound would significantly enhance the sustainability of the process. acs.org

Chemo- and Regioselective Synthesis Strategies for Substituted Phenols

Achieving high regioselectivity—the preferential formation of the para-substituted product over the ortho-isomer—is a critical challenge in the synthesis of this compound.

In classical EAS, the ortho/para ratio is influenced by both electronic and steric factors. While the hydroxyl group activates both positions electronically, the steric bulk of the incoming electrophile (the cyclobutylmethyl group) and the catalyst can hinder approach to the ortho-positions, thus favoring substitution at the less hindered para-position. chemistrysteps.com

Modern catalytic methods offer more precise control over regioselectivity. researchgate.net

Directed C-H Functionalization: By using a directing group, it is possible to activate a specific C-H bond for reaction. While many systems are designed for ortho-functionalization, strategies for achieving meta or para selectivity are an active area of research. nih.gov

Pre-functionalized Substrates: As mentioned in the context of cross-coupling reactions, starting with a 4-substituted phenol (e.g., 4-bromophenol) provides absolute control over the regiochemical outcome, ensuring the final product is exclusively the desired para-isomer.

Cycloaddition Strategies: Advanced methods can construct the substituted aromatic ring from acyclic precursors using cycloaddition-aromatization sequences. These strategies can provide complete regiochemical control, allowing for the synthesis of complex, highly substituted phenols that are inaccessible through classical EAS. oregonstate.eduresearchgate.net

For a relatively simple molecule like this compound, a palladium-catalyzed cross-coupling of a 4-halophenol derivative represents a highly effective and regioselective strategy.

Derivatization Reactions of this compound

The chemical reactivity of this compound is primarily dictated by its three distinct structural components: the phenolic hydroxyl group, the phenyl ring, and the cyclobutylmethyl substituent. Each of these sites can be targeted for specific chemical modifications to generate a diverse library of derivatives.

Functionalization at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group is often the most accessible and reactive site for the derivatization of phenols. Standard organic reactions such as etherification and esterification can be readily applied to this compound to modify its polarity, solubility, and hydrogen bonding capability.

Etherification

The conversion of the phenolic hydroxyl group to an ether is a common strategy to protect the hydroxyl group or to introduce new functionalities. The Williamson ether synthesis is a highly effective method for this transformation. wikipedia.org This reaction involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an S_N_2 reaction. wikipedia.org

The general procedure involves treating this compound with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent like dimethylformamide (DMF) or acetone, followed by the addition of an alkyl halide.

Table 1: Examples of Etherification Reactions

Alkylating AgentBase/SolventProduct Name
Methyl iodide (CH₃I)NaH / DMF1-(Cyclobutylmethyl)-4-methoxybenzene
Ethyl bromide (CH₃CH₂Br)K₂CO₃ / Acetone1-(Cyclobutylmethyl)-4-ethoxybenzene
Benzyl chloride (BnCl)K₂CO₃ / DMF1-(Benzyloxy)-4-(cyclobutylmethyl)benzene

Esterification

Esterification of the phenolic hydroxyl group is another key derivatization technique. Due to the relatively low nucleophilicity of the phenolic oxygen, direct esterification with carboxylic acids (Fischer esterification) is generally inefficient for phenols. commonorganicchemistry.comyoutube.com More effective methods involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. youtube.com

This reaction proceeds by the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.

Table 2: Examples of Esterification Reactions

Acylating AgentBase/SolventProduct Name
Acetyl chloridePyridine4-(Cyclobutylmethyl)phenyl acetate
Benzoyl chloridePyridine4-(Cyclobutylmethyl)phenyl benzoate
Acetic anhydrideTriethylamine4-(Cyclobutylmethyl)phenyl acetate

Reactions Involving the Cyclobutylmethyl Side Chain

The cyclobutylmethyl side chain, consisting of sp³-hybridized carbon atoms, is generally less reactive than the aromatic ring or the phenolic hydroxyl group. The C-H bonds of the cyclobutane ring and the methylene (B1212753) bridge are relatively strong and not prone to ionic reactions under mild conditions.

However, functionalization can be achieved under more vigorous conditions, typically involving free-radical pathways. One plausible transformation is free-radical halogenation at the benzylic position (the -CH₂- group). This position is activated for radical formation because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This reaction is typically initiated by UV light or a radical initiator.

Table 4: Potential Side-Chain Functionalization

ReactionReagentsPotential Product
Free-Radical BrominationN-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), UV light4-(Bromo(cyclobutyl)methyl)phenol

Under harsh oxidative conditions, cleavage of the side chain is possible, but this would not typically be considered a derivatization strategy for creating related structures. The primary focus of derivatization for this part of the molecule remains on selective functionalization that preserves the core carbon skeleton.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 4 Cyclobutylmethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. primescholars.com It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a complete structural assignment of 4-(Cyclobutylmethyl)phenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. While standard ¹H and ¹³C NMR provide initial data, advanced pulse sequences are necessary to resolve ambiguities and confirm the intricate details of the molecular structure. strath.ac.ukweebly.com

1D NMR Techniques:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the phenolic hydroxyl proton, the aromatic protons, and the protons of the cyclobutylmethyl group. The aromatic region would show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. docbrown.infolibretexts.org

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-45, DEPT-90, and DEPT-135 experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. weebly.com For instance, a DEPT-90 experiment would only show signals for the CH carbons in the aromatic ring and the cyclobutane (B1203170) ring, while a DEPT-135 would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. weebly.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be crucial for tracing the connectivity within the cyclobutylmethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity between different parts of the molecule, such as linking the benzylic methylene protons to the quaternary aromatic carbon (C1) and the methine carbon of the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
Phenolic OH 4.5-5.5 (broad singlet) - Exchangeable proton, chemical shift is concentration and solvent dependent. libretexts.org
Ar-H (ortho to OH) 6.7-6.9 (doublet) 115-116 Shielded by the electron-donating hydroxyl group.
Ar-H (meta to OH) 7.0-7.2 (doublet) 129-130 Less shielded aromatic protons.
Benzylic CH₂ 2.5-2.7 (doublet) 38-40 Deshielded by the aromatic ring.
Cyclobutyl CH 2.3-2.5 (multiplet) 35-37 Aliphatic methine proton.
Cyclobutyl CH₂ 1.8-2.1 (multiplet) 28-30 Diastereotopic methylene protons in the cyclobutane ring.
Cyclobutyl CH₂ 1.7-1.9 (multiplet) 18-20 Methylene protons in the cyclobutane ring.
Ar-C (ipso-OH) - 154-156 Quaternary carbon, deshielded by the hydroxyl group.
Ar-C (ipso-Alkyl) - 135-137 Quaternary carbon attached to the alkyl substituent.

While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form. primescholars.comjeol.com It is particularly sensitive to the local environment and can distinguish between different crystalline forms (polymorphs) or characterize host-guest complexes. jeol.comnih.govresearchgate.netresearchgate.net

Polymorphs of a compound have the same chemical composition but different crystal lattice arrangements. americanpharmaceuticalreview.com These structural differences can lead to variations in physical properties. ssNMR, especially using ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can readily differentiate polymorphs. jeol.comresearchgate.net The chemical shifts of carbon atoms in a solid are highly sensitive to the molecule's conformation and its packing environment. Therefore, different polymorphs of this compound would likely exhibit distinct ¹³C chemical shifts, even if their solution NMR spectra are identical. jeol.com The number of signals in the ssNMR spectrum can also indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. researchgate.netrsc.org

Furthermore, ssNMR can be applied to study host-guest assemblies where this compound might be encapsulated within a larger host molecule (e.g., cyclodextrins). By comparing the ssNMR spectrum of the complex to that of the free compound, one can deduce information about the geometry of inclusion and the specific intermolecular interactions between the host and guest.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule and its fragments with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of ions, which is a critical step in identifying unknown compounds and confirming known structures.

The choice of ionization technique is crucial for analyzing this compound.

Electron Ionization (EI): This hard ionization technique involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. uky.edu The resulting mass spectrum serves as a molecular fingerprint. For this compound, characteristic fragmentation would involve benzylic cleavage and McLafferty-type rearrangements.

Electrospray Ionization (ESI): This soft ionization technique is suitable for polar molecules and typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. uky.edupurdue.edu It is often coupled with liquid chromatography (LC-MS).

Analysis of the fragmentation pattern provides a roadmap to the molecule's structure. For this compound, the most likely fragmentation pathway under EI is the cleavage of the bond between the benzylic carbon and the cyclobutyl ring (benzylic cleavage). This is because it results in a highly stable tropylium-like cation or a resonance-stabilized benzyl cation.

Table 2: Predicted HRMS Fragments of this compound (C₁₁H₁₄O, Exact Mass: 162.1045)

m/z (Nominal) Predicted Exact Mass Predicted Formula Proposed Fragment Identity / Pathway
162 162.1045 C₁₁H₁₄O⁺• Molecular Ion (M⁺•)
107 107.0497 C₇H₇O⁺ Benzylic cleavage, loss of C₄H₇• radical, forming hydroxybenzyl cation.
94 94.0419 C₆H₆O⁺• Loss of C₅H₈ via rearrangement from the molecular ion.
77 77.0391 C₆H₅⁺ Phenyl cation, from loss of CHO from the m/z 107 fragment.

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C). nih.gov When analyzed by HRMS, the resulting mass shift in the parent ion and its fragments provides powerful insights into reaction mechanisms or biosynthetic pathways. nih.govnih.gov

For instance, to confirm the proposed benzylic cleavage fragmentation pathway of this compound, one could synthesize a version labeled with ¹³C at the benzylic methylene position. In the HRMS analysis of this labeled compound, the molecular ion would appear at m/z 163 instead of 162. Crucially, the fragment corresponding to the hydroxybenzyl cation would shift from m/z 107 to 108. This observation would definitively prove that the benzylic carbon is retained in this fragment, thus confirming the fragmentation mechanism. Similarly, deuterium labeling of the phenolic hydroxyl group could be used to track its involvement in rearrangement reactions by observing the retention or loss of the deuterium label in various fragments. nih.gov Such strategies are essential for detailed mechanistic studies. chemrxiv.orgchemrxiv.org

Vibrational Spectroscopies: Infrared (IR) and Raman Methodologies

Vibrational spectroscopies, such as Infrared (IR) and Raman, probe the vibrational modes of a molecule. americanpharmaceuticalreview.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a valuable fingerprint of the molecule's structure. docbrown.infolibretexts.org

For this compound, the IR spectrum would be dominated by a strong, broad absorption band for the O-H stretching of the hydrogen-bonded phenolic group. libretexts.orgpressbooks.pub Other key absorptions include those for aromatic C-H stretching, aliphatic C-H stretching, aromatic C=C ring stretching, and a strong C-O stretching band. docbrown.infolibretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, vibrations of the non-polar aromatic ring and C-C bonds of the alkyl substituent are often strong. americanpharmaceuticalreview.com The symmetric "ring-breathing" mode of the para-substituted benzene ring is a particularly characteristic and strong band in the Raman spectrum. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. researchgate.net

Table 3: Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch (H-bonded) 3200-3550 Strong, Broad Weak
Aromatic C-H Stretch 3000-3100 Medium Medium-Strong
Aliphatic C-H Stretch 2850-2960 Strong Medium-Strong
Aromatic C=C Stretch 1500-1600 Medium-Strong Strong
C-O Stretch 1200-1260 Strong Weak
Aromatic Ring Breathing ~820-850 Strong Strong

Techniques for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. libretexts.org The absorption of infrared radiation or the inelastic scattering of monochromatic light results in a spectrum that provides a molecular fingerprint, with specific peaks corresponding to the vibrational modes of different bonds. americanpharmaceuticalreview.comspectroscopyonline.com

For this compound, the key functional groups are the hydroxyl (-OH) group, the phenyl ring, and the cyclobutyl and methyl groups of the alkyl substituent. The characteristic vibrational frequencies for these groups can be predicted based on established correlations from studies of phenol (B47542) and its derivatives. docbrown.infolibretexts.org

Expected Vibrational Frequencies:

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands that confirm the presence of its constituent functional groups. The hydroxyl group's O-H stretching vibration is typically a strong and broad band in the FT-IR spectrum due to hydrogen bonding. docbrown.infolibretexts.org The aromatic C-H and C=C stretching vibrations of the phenol ring give rise to a series of bands, while the alkyl C-H stretching vibrations of the cyclobutylmethyl group will appear at slightly lower wavenumbers. The fingerprint region of the spectrum contains a complex pattern of bands arising from various bending and stretching modes, which are unique to the molecule. oregonstate.edu

A summary of the expected characteristic vibrational frequencies for this compound is presented in the interactive data table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
HydroxylO-H stretch3600-3200 (broad)3600-3200 (weak)Strong (IR), Weak (Raman)
PhenolAromatic C-H stretch3100-30003100-3000Medium
PhenolAromatic C=C stretch1620-1580, 1520-14701620-1580, 1520-1470Strong
AlkylC-H stretch (CH₂, CH₃)2960-28502960-2850Strong
CyclobutylRing vibrations~900~900Medium
PhenolC-O stretch1260-11801260-1180Strong
PhenolO-H bend1410-13101410-1310Medium
PhenolAromatic C-H out-of-plane bend900-675900-675Strong (IR)

Computational Vibrational Spectroscopy for Band Assignment

While experimental FT-IR and Raman spectra provide valuable information, the precise assignment of each observed band to a specific vibrational mode can be challenging, especially in the fingerprint region where many vibrations overlap. Computational vibrational spectroscopy, primarily using Density Functional Theory (DFT), has become an indispensable tool for the accurate assignment of vibrational spectra. nih.govspectroscopyonline.comnih.gov

By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with the experimental data. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, which generally leads to good agreement between the theoretical and experimental spectra. wu.ac.th This comparison allows for a more confident and detailed assignment of the observed vibrational bands. nih.govnih.gov

For this compound, a DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be performed to obtain the optimized geometry and the corresponding vibrational frequencies. spectroscopyonline.com The potential energy distribution (PED) analysis from the calculation would further aid in quantifying the contribution of different internal coordinates to each normal mode, providing a definitive assignment of the spectral bands. nih.gov

X-ray Crystallography and Diffraction Studies for Solid-State Characterization

X-ray crystallography and diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comcarleton.edu These methods provide detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. mdpi.com

Single Crystal X-ray Diffraction Methodologies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. carleton.edu This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with high precision. creative-biostructure.com

To perform an SC-XRD analysis of this compound, a suitable single crystal would first need to be grown. The crystal would then be mounted on a diffractometer, and a full dataset of diffraction intensities would be collected. The resulting data would be used to solve and refine the crystal structure.

Hypothetical Crystallographic Data:

While specific experimental data for this compound is not publicly available, a hypothetical set of crystallographic parameters can be proposed based on the analysis of similar substituted phenols. mq.edu.au It is likely that the compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105
γ (°)90
Volume (ų)1000
Z4
Calculated Density (g/cm³)1.17

Theoretical and Computational Investigations of 4 Cyclobutylmethyl Phenol

Computational Prediction of Spectroscopic Parameters

NMR Chemical Shift Prediction Methodologies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods serves as a powerful tool for the structural elucidation of molecules, complementing experimental data. For 4-(Cyclobutylmethyl)phenol, theoretical chemical shifts can be calculated using quantum mechanical (QM) approaches, with Density Functional Theory (DFT) being a prevalent method. nih.gov

The standard methodology involves a multi-step process. First, the geometry of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-31G(d). Following optimization, a frequency calculation is often executed at the same level of theory to confirm that the structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Once the optimized geometry is confirmed, the NMR chemical shifts are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose. To achieve higher accuracy, these calculations are often performed with larger basis sets, such as 6-311++G(2d,p), which include polarization and diffuse functions to better describe the electronic environment around each atom. rogue-scholar.org To simulate experimental conditions, the effect of a solvent, such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO), is frequently incorporated using an implicit solvation model like the Polarizable Continuum Model (PCM).

The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory. The predicted shifts for both ¹H and ¹³C nuclei provide valuable insights into the electronic structure and can aid in the assignment of experimental spectra.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, as would be generated from a DFT/GIAO calculation. Actual values would depend on the specific level of theory and solvent model used.

Atom TypeAtom PositionPredicted Chemical Shift (δ, ppm)
¹HPhenolic OH5.10
¹HAromatic (ortho to OH)6.75
¹HAromatic (meta to OH)7.05
¹HMethylene (B1212753) (-CH₂-)2.55
¹HCyclobutyl (-CH-)2.15
¹HCyclobutyl (-CH₂-)1.80 - 1.95
¹³CPhenolic C-OH155.0
¹³CAromatic C-H (ortho)115.5
¹³CAromatic C-H (meta)130.0
¹³CAromatic C-CH₂138.0
¹³CMethylene (-CH₂-)38.5
¹³CCyclobutyl (-CH-)35.0
¹³CCyclobutyl (-CH₂-)28.0
¹³CCyclobutyl (-CH₂-)18.5

Vibrational Frequency Calculation and Interpretation

Computational vibrational analysis is a cornerstone of molecular characterization, providing a theoretical infrared (IR) and Raman spectrum that can be used to interpret and assign experimental data. For this compound, these calculations are typically performed using DFT methods, often with the B3LYP functional paired with a basis set like 6-311++G(d,p). ijaemr.com

The process begins with the geometry optimization of the molecule to its ground-state equilibrium structure. A subsequent frequency calculation on this optimized structure yields the harmonic vibrational frequencies. The output of this calculation provides a list of vibrational modes, their corresponding frequencies (typically in wavenumbers, cm⁻¹), and their IR and Raman intensities. researchgate.net

Interpretation of the calculated spectrum involves assigning these modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the molecule's functional groups. For this compound, key vibrational modes include:

O-H Stretch: A high-frequency, intense band characteristic of the phenolic hydroxyl group.

Aromatic C-H Stretches: Occurring at frequencies just above 3000 cm⁻¹.

Aliphatic C-H Stretches: Frequencies for the cyclobutyl and methyl groups, typically found just below 3000 cm⁻¹.

C=C Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-O Stretch: A strong band associated with the phenolic C-O bond.

It is a common practice to apply a scaling factor to the calculated harmonic frequencies. This correction accounts for the neglect of anharmonicity in the calculation and systematic errors inherent in the chosen computational method, leading to better agreement with experimental spectra. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound This table presents hypothetical data for illustrative purposes. The values are representative of unscaled harmonic frequencies from a DFT calculation.

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹)Predicted IR Intensity
ν₁O-H Stretch3650High
ν₂Aromatic C-H Stretch3080Medium
ν₃Aliphatic C-H Stretch (CH₂)2955High
ν₄Aliphatic C-H Stretch (CH)2870Medium
ν₅Aromatic Ring C=C Stretch1610Medium
ν₆Aromatic Ring C=C Stretch1515High
ν₇C-O Stretch1250High
ν₈O-H Bend1175Medium

Computational Mechanistic Elucidation of Reactions Involving this compound

While specific reaction mechanisms involving this compound have not been extensively detailed in dedicated computational studies, the methodologies of computational chemistry provide a robust framework for their elucidation. researchgate.net Theoretical investigations can map out potential energy surfaces, identify key intermediates and transition states, and calculate activation barriers, thereby offering deep insight into reaction kinetics and thermodynamics. A hypothetical example, such as the hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species (e.g., a peroxyl radical), can be used to illustrate the computational approach.

Transition State Localization and Reaction Pathway Mapping

A primary goal in studying a reaction mechanism is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. The geometry of a TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Locating a TS typically requires specialized algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, which starts with an initial guess of the TS geometry. Once a stationary point is found, a frequency calculation is essential for its verification. A true TS is confirmed by the presence of exactly one imaginary frequency, the normal mode of which corresponds to the atomic motion that transforms the reactant into the product. nih.gov

After the reactant, product, and transition state structures are optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the minimum energy path connecting the TS to the reactants and products, thereby confirming that the located TS is the correct one for the reaction of interest.

Reaction Energy Profile Analysis

With the optimized geometries of the reactants, transition state(s), and products, a reaction energy profile can be constructed. This involves calculating the single-point electronic energies of each species, often using a higher level of theory or a larger basis set for greater accuracy than that used for the geometry optimizations. These energies are corrected with the zero-point vibrational energies (ZPVE) obtained from the frequency calculations.

Table 3: Illustrative Reaction Energy Profile Data for a Hypothetical Hydrogen Atom Transfer Reaction Reactant: this compound + RO• → TS → Product: 4-(Cyclobutylmethyl)phenoxyl radical + ROOH

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants0.0
TSTransition State+12.5
PProducts-5.0
ΔE‡Activation Energy (TS - R)12.5
ΔE_rxnReaction Energy (P - R)-5.0

Chemical Reactivity and Mechanistic Studies of 4 Cyclobutylmethyl Phenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-(Cyclobutylmethyl)phenol, readily participating in reactions typical of phenols. These transformations are fundamental for synthesizing various derivatives, such as ethers and esters, and understanding its degradation pathways through oxidation.

The nucleophilic character of the phenolic oxygen allows for the formation of ethers and esters, which are valuable in synthetic chemistry.

Etherification: The synthesis of aryl ethers from phenols is a well-established transformation. A common and efficient method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a strong base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide in a nucleophilic substitution reaction to form the ether. wikipedia.org For this compound, this provides a route to a wide range of alkoxy derivatives.

Esterification: Phenols are generally less reactive than alcohols in classical Fischer esterification with carboxylic acids due to the lower nucleophilicity of the phenolic oxygen. commonorganicchemistry.comyoutube.com However, esterification can be effectively achieved by reacting this compound with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. youtube.com This method avoids the equilibrium limitations of Fischer esterification. organic-chemistry.org

Table 1: Representative Etherification and Esterification Reactions

Reaction TypeReagentsProduct TypeGeneral Mechanism
Etherification1. Strong Base (e.g., NaH, K₂CO₃)2. Alkyl Halide (R-X)Alkyl Aryl EtherWilliamson Ether Synthesis wikipedia.org
EsterificationAcid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)Aryl EsterNucleophilic Acyl Substitution

The phenolic group is susceptible to oxidation, a process that can proceed through various mechanistic pathways depending on the oxidant and reaction conditions. sketchy.com The oxidation of phenols often involves the initial formation of a phenoxy radical through a one-electron transfer. acs.org This radical intermediate is resonance-stabilized, with electron density delocalized into the aromatic ring.

These phenoxy radicals can then undergo several transformations:

Coupling Reactions: Two phenoxy radicals can couple to form C-C or C-O bonds, leading to the formation of biphenol or diphenyl ether derivatives, respectively. nih.gov

Formation of Quinones: Under stronger oxidizing conditions, phenols can be oxidized to quinones. sketchy.comyoutube.com For this compound, this would theoretically yield 4-(cyclobutylmethyl)cyclohexa-2,5-diene-1,4-dione. This transformation is a key step in many biological processes involving phenol derivatives. youtube.com

The specific products formed depend on factors such as the choice of oxidant (e.g., Fremy's salt, chromic acid, hypervalent iodine reagents) and the reaction environment. rsc.orgnih.gov

Reactivity of the Aromatic Ring

The aromatic ring of this compound is "activated" by the electron-donating hydroxyl group, making it highly susceptible to electrophilic attack. byjus.comtestbook.com

The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.combdu.ac.in This is due to the ability of the oxygen's lone pairs to delocalize into the benzene (B151609) ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. bdu.ac.inquora.com In this compound, the para position is occupied by the alkyl side chain, meaning electrophilic substitution will be directed exclusively to the ortho positions (C2 and C6, adjacent to the hydroxyl group).

Common EAS reactions for phenols include:

Halogenation: Phenols react readily with halogens (e.g., bromine, chlorine) even without a Lewis acid catalyst, which is typically required for less activated rings like benzene. byjus.comtestbook.com The reaction with bromine water, for example, often leads to polysubstitution. To achieve monosubstitution, milder conditions, such as using a non-polar solvent at low temperatures, are necessary. testbook.com

Nitration: Direct nitration with dilute nitric acid yields a mixture of ortho and para nitrophenols. byjus.com For this compound, this would result in 2-nitro-4-(cyclobutylmethyl)phenol. Using concentrated nitric acid can lead to both nitration and oxidation. bdu.ac.inlibretexts.org

Friedel-Crafts Reactions: Phenols are highly reactive towards Friedel-Crafts alkylation and acylation. The high reactivity can sometimes lead to side reactions or over-alkylation. youtube.com The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the phenolic oxygen, which must be considered in the reaction design. masterorganicchemistry.com

Table 2: Electrophilic Aromatic Substitution Reactions

ReactionElectrophileTypical ReagentsExpected Product with this compound
BrominationBr⁺Br₂ in CCl₄2-Bromo-4-(cyclobutylmethyl)phenol
NitrationNO₂⁺Dilute HNO₃2-Nitro-4-(cyclobutylmethyl)phenol
Friedel-Crafts AcylationRCO⁺RCOCl, AlCl₃2-Acyl-4-(cyclobutylmethyl)phenol
SulfonationSO₃Fuming H₂SO₄This compound-2-sulfonic acid

While direct cross-coupling of the phenolic C-H bonds is possible, a more common strategy involves converting the hydroxyl group into a more suitable leaving group, such as a triflate (-OTf) or tosylate (-OTs). nih.gov These phenol derivatives can then participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comwikipedia.org

This two-step sequence allows for the functionalization of the aromatic ring at the carbon atom that was originally bonded to the hydroxyl group. Examples of applicable reactions include:

Suzuki Coupling: Reaction with an organoboron compound to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

This methodology provides a versatile route to complex derivatives of this compound that would be difficult to access through other synthetic pathways. nih.gov

Reactions Involving the Cyclobutylmethyl Side Chain

The cyclobutylmethyl side chain is generally robust and less reactive than the phenolic and aromatic portions of the molecule. Its primary point of reactivity is the benzylic carbon—the CH₂ group directly attached to the aromatic ring.

Under strong oxidizing conditions, such as treatment with hot potassium permanganate (B83412) (KMnO₄) or chromic acid, alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid group. libretexts.org A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org Since this compound possesses two benzylic hydrogens, it can undergo side-chain oxidation to yield 4-carboxy-phenol, with the cleavage of the bond between the benzylic carbon and the cyclobutane (B1203170) ring. The cyclobutane ring itself is resistant to cleavage under these conditions but may undergo ring-opening under more extreme thermal or catalytic conditions.

Ring-Opening Reactions of the Cyclobutane Ring

The cyclobutane ring, while more stable than its three-membered cyclopropane (B1198618) counterpart, possesses significant ring strain (approximately 26 kcal/mol) that can be released through ring-opening reactions. In the context of this compound, the cleavage of the cyclobutane ring is most prominently studied through the formation of radical intermediates.

The generation of a radical at a position adjacent to the ring, such as through hydrogen abstraction from the methylene (B1212753) bridge, can lead to the formation of a cyclobutylmethyl radical. This radical species is known to undergo a rapid, unimolecular ring-opening reaction to form the 4-pentenyl radical. This β-scission process is driven by the relief of ring strain.

Studies using kinetic electron paramagnetic resonance (EPR) spectroscopy have determined the rate constants for the ring-opening of the cyclobutylmethyl radical over a range of temperatures. This reaction serves as a "radical clock," a tool used in mechanistic chemistry to time other radical reactions. If a competing reaction can trap the cyclobutylmethyl radical before it opens, it must be a very fast process. The kinetics for this unimolecular rearrangement are well-established, providing a benchmark for such studies. The reaction is highly favorable and proceeds with a specific stereochemistry, governed by orbital symmetry rules. While catalytic methods using Lewis or Brønsted acids can facilitate ring-opening in donor-acceptor substituted cyclobutanes, the primary non-catalytic pathway for a simple alkyl-substituted cyclobutane like that in this compound involves radical intermediates.

Below is a table summarizing the kinetic parameters for the ring-opening of the closely related cyclobutylmethyl radical, which is the key intermediate in the ring-opening of the parent compound.

Table 1: Arrhenius Parameters for the Ring-Opening of the Cyclobutylmethyl Radical

Reaction log(A, s⁻¹) Eₐ (kcal/mol) Rate Constant (k) at 298 K (s⁻¹)

Data derived from studies on the kinetics of radical ring-opening reactions.

Functionalization of the Alkyl Chain

The alkyl chain of this compound, specifically the methylene (-CH₂-) group, offers a site for chemical modification. This position is analogous to a benzylic position, though it is one carbon removed (a homobenzylic position). While less reactive than a true benzylic carbon, which is directly attached to the aromatic ring, this methylene group is still activated toward certain reactions due to the adjacent phenyl group's ability to stabilize radical or cationic intermediates.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chain. masterorganicchemistry.comnih.gov For a simple alkyl group on a benzene ring, if there is at least one hydrogen on the carbon attached to the ring (the benzylic carbon), the entire chain is typically cleaved to a carboxylic acid. masterorganicchemistry.com However, for this compound, the reaction would likely be less straightforward. Milder and more selective oxidation methods could potentially convert the methylene group to a carbonyl, yielding 4-(cyclobutanecarbonyl)phenol, or a hydroxyl group, yielding 4-(1-cyclobutyl-1-hydroxymethyl)phenol. The specific product would depend heavily on the choice of oxidant and reaction conditions. nih.gov

Halogenation: Free radical halogenation, for instance using N-Bromosuccinimide (NBS) with a radical initiator, is a common method for introducing a halogen at a benzylic or allylic position. masterorganicchemistry.com This reaction proceeds via a radical mechanism. The homobenzylic position in this compound can undergo such a reaction, leading to the formation of 4-(1-bromo-1-cyclobutylmethyl)phenol. The stability of the intermediate radical at this position, while less than a true benzylic radical, is sufficient to allow for selective halogenation over other positions on the alkyl chain or cyclobutane ring. masterorganicchemistry.com The resulting halo-substituted compound is a versatile intermediate for further nucleophilic substitution reactions.

Photo- and Thermal Reactivity Studies

Photochemical Transformations

The photochemical behavior of this compound is largely dictated by the phenol chromophore. Like phenol itself and other alkyl-substituted phenols, its primary photochemical reaction upon UV irradiation is the fission of the O-H bond. nih.govacs.org This process has been extensively studied using advanced techniques like H (Rydberg) atom photofragment translational spectroscopy (PTS). nih.govaip.orgaip.org

The mechanism involves the initial excitation of the molecule from its ground electronic state (S₀) to the first excited singlet state (S₁), which is a π→π* transition. This S₁ state can then couple to a repulsive ¹πσ* state. nih.govnih.gov The ¹πσ* potential energy surface is dissociative along the O-H bond coordinate, meaning that once the molecule transitions to this state, the O-H bond rapidly breaks. This coupling can occur via two main pathways depending on the excitation wavelength:

Direct Dissociation: At higher photon energies (wavelengths < 248 nm), the excited S₁(¹ππ) state can directly couple to the ¹πσ state via a conical intersection, leading to prompt O-H bond fission. nih.govaip.org

Indirect Dissociation: At lower photon energies (wavelengths > 248 nm), the molecule undergoes internal conversion from the S₁ state back to high vibrational levels of the ground (S₀) state. From these vibrationally "hot" ground state levels, it can then access the ¹πσ* state, also leading to dissociation. nih.govnih.gov

In both cases, the products are a hydrogen atom and a 4-(cyclobutylmethyl)phenoxyl radical. PTS studies on similar phenols show that the resulting phenoxyl radical is often formed with specific vibrational excitation, providing deep insight into the dynamics of the dissociation process on the multidimensional potential energy surfaces. nih.govacs.org

Table 2: Representative Data from Photodissociation Studies of Phenol (C₆H₅OH)

Parameter Value Method
O-H Bond Dissociation Energy (D₀) 30,015 ± 40 cm⁻¹ (~85.8 kcal/mol) H atom PTS
Primary Photochemical Pathway O-H bond fission H atom PTS

Data for the parent phenol molecule, which serves as a model for the photochemical behavior of the phenolic moiety in this compound. nih.gov

Thermal Degradation Mechanisms

When subjected to high temperatures, this compound can undergo several degradation reactions. The stability of alkylphenols is influenced by the nature of the alkyl substituent. nih.gov For this compound, two main degradation pathways are plausible: isomerization of the alkyl group and cleavage of the bond connecting the substituent to the phenol ring.

Isomerization: Studies on the thermal stability of analogous compounds, such as 4-tert-butylphenol, have shown that isomerization is a predominant transformation at elevated temperatures (e.g., 673–738 K). In the case of this compound, the strained cyclobutane ring can undergo thermally induced rearrangement. This could involve ring expansion to a cyclopentyl group or ring-opening to form various isomeric pentenyl side chains attached to the phenol ring. Such isomerizations can be catalyzed by acidic surfaces or proceed through radical mechanisms. google.com

Bond Cleavage (Thermolysis): The C-C bond between the phenyl ring and the methylene group is a likely site for thermal cleavage. This homolytic cleavage would produce a 4-hydroxyphenyl (phenoxyl) radical and a cyclobutylmethyl radical. The resulting radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction to form phenol and methylcyclobutane, or further decomposition. The cyclobutylmethyl radical, as discussed previously, can itself undergo rapid ring-opening. The thermal degradation of phenolic resins often involves the cleavage of methylene bridges between aromatic units, a process analogous to the cleavage of the alkyl side chain. Methane and other small hydrocarbons can be formed from the decomposition of these fragments at very high temperatures.

Table 3: Kinetic Parameters for Thermal Decomposition of 4-tert-butylphenol

Reaction Pathway Eₐ (kJ/mol) Pre-exponential Factor (s⁻¹)
4-tert-butylphenol → Isobutylene + Phenol 235.5 1.1 x 10¹⁴
4-tert-butylphenol → 3-tert-butylphenol (B181075) (Isomerization) 205.1 8.8 x 10¹⁰

Data from thermal stability studies of 4-tert-butylphenol, serving as an analogue for the thermal behavior of this compound.

Applications of 4 Cyclobutylmethyl Phenol in Chemical Synthesis and Advanced Materials

Role as a Versatile Synthetic Building Block in Organic Chemistry

The chemical structure of 4-(cyclobutylmethyl)phenol offers reactive sites for a variety of organic transformations. The hydroxyl group on the aromatic ring is a key functional group that can undergo esterification, etherification, and electrophilic aromatic substitution, making it a valuable precursor for more complex molecules. wikipedia.org The presence of the cyclobutylmethyl group can also influence the steric and electronic properties of the molecule and its derivatives.

The phenolic hydroxyl group of this compound makes it a suitable starting material for synthesizing more intricate molecular structures. Phenols are fundamental to the synthesis of a wide range of compounds, from pharmaceuticals to polymers. chemistryviews.orgnih.gov For instance, the hydroxyl group can direct electrophilic substitution to the ortho and para positions of the benzene (B151609) ring, allowing for the introduction of additional functional groups. wikipedia.org This reactivity is a cornerstone for building molecular complexity. nih.govnorthwestern.edu

Furthermore, the phenol (B47542) can be converted into an ether or ester, providing a linkage point for attaching other molecular fragments. The synthesis of complex phenols and their derivatives often involves leveraging the reactivity of the hydroxyl group under various catalytic conditions to form new carbon-oxygen or carbon-carbon bonds. chemistryviews.orgresearchgate.net While direct examples involving this compound are not prominent, the established reactivity patterns of phenols suggest its potential as a precursor in multi-step synthetic sequences.

The development of chiral auxiliaries and ligands is crucial for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule. wikipedia.org Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org Although there is no specific mention in the literature of this compound being used for this purpose, its structure contains elements that could be modified for such applications.

For a molecule to function as a chiral auxiliary, it must be chiral itself. this compound is not chiral; however, it could potentially be derivatized to create a chiral scaffold. For example, asymmetric functionalization of the cyclobutane (B1203170) ring or the aromatic ring could introduce stereocenters. The resulting chiral molecule could then be evaluated for its effectiveness in inducing stereoselectivity in organic reactions. The development of new chiral auxiliaries is an ongoing area of research, and scaffolds based on substituted phenols are not uncommon.

Integration into Polymer and Material Science

Phenolic compounds have a long history of use in polymer and material science, most notably in the production of phenolic resins like Bakelite. nih.govwikipedia.org The reactivity of the phenol group allows it to participate in polymerization reactions, and its structure can impart specific properties to the resulting materials.

Phenols can act as monomers in various polymerization reactions, including condensation polymerization with aldehydes to form resins. wikipedia.org They can also be used in oxidative polymerization to produce polyphenols, which are polymers containing phenylene and oxyphenylene units. nih.gov While specific studies on the polymerization of this compound are not readily found, its structural similarity to other polymerizable phenols suggests its potential as a monomer. rsc.orgfrontiersin.org

The cyclobutyl group in this compound would be expected to influence the properties of a polymer derived from it. This bulky, non-polar group could affect the polymer's thermal properties, solubility, and mechanical strength. The incorporation of such aliphatic rings into a polymer backbone can alter chain packing and intermolecular interactions, leading to materials with unique characteristics.

Phenolic compounds are often used as additives to modify the properties of other materials. nih.govmdpi.com For example, they can act as antioxidants, thermal stabilizers, or plasticizers in polymer formulations. nih.gov The phenolic hydroxyl group is key to the antioxidant properties of many of these compounds, as it can scavenge free radicals.

While there is no direct evidence of this compound being used as a material modifier, its phenolic structure suggests it could have antioxidant capabilities. Furthermore, its incorporation into a polymer blend could alter the material's physical properties. For instance, blending with other polymers could affect the glass transition temperature, crystallinity, and mechanical behavior of the final product. mdpi.commdpi.com The specific effects would depend on the interactions between the this compound and the polymer matrix. nih.gov

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. researchgate.netresearchgate.net Host-guest chemistry, a subfield of supramolecular chemistry, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. researchgate.netnih.gov Phenols and their derivatives can participate in these systems as either hosts or guests.

Formation of Hydrogen-Bonded Assemblies and Co-crystals

The formation of hydrogen-bonded assemblies and co-crystals is a cornerstone of crystal engineering, enabling the design of solid-state materials with tailored physicochemical properties. Phenols are excellent candidates for forming such structures due to the hydrogen-bond donating capability of the hydroxyl group and the potential for π-π stacking interactions involving the aromatic ring.

Co-crystals: Co-crystallization involves combining two or more different molecules in a crystalline lattice through non-covalent interactions. turkjps.orgresearchgate.net For this compound, co-crystals could theoretically be formed with a variety of co-formers, particularly those containing hydrogen bond acceptor groups. The selection of a co-former is critical and often guided by principles of supramolecular synthons, which are reliable and predictable patterns of hydrogen bonding. turkjps.org

Table 1: Potential Supramolecular Synthons with this compound

Synthon Type Potential Co-former Functional Group
O-H···N Pyridines, anilines
O-H···O Carboxylic acids, amides, esters

This table is illustrative of potential interactions based on general chemical principles, as specific studies on this compound are not available.

Inclusion Chemistry in Crystalline Sponges or Metal-Organic Frameworks (MOFs)

Inclusion chemistry involves the encapsulation of a "guest" molecule within a "host" framework. Crystalline sponges and Metal-Organic Frameworks (MOFs) are two classes of porous materials that are extensively studied for their ability to host a wide variety of guest molecules.

Crystalline Sponges: These are typically metal-organic complexes that can absorb and orient guest molecules within their porous structures, allowing for the determination of the guest's crystal structure even when the guest itself is a liquid or cannot be crystallized. nih.govwikipedia.org A molecule like this compound, with its combination of a polar hydroxyl group and a non-polar cyclobutylmethyl substituent, could potentially be included as a guest in a crystalline sponge. The specific interactions would depend on the nature of the sponge's interior surface.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters bridged by organic ligands. sandia.govnih.gov The tunable pore size and chemical functionality of MOFs make them attractive for a range of applications, including gas storage, separation, and catalysis. nih.gov this compound could be envisioned as a guest molecule within the pores of a suitably sized and functionalized MOF. The phenolic hydroxyl group could form hydrogen bonds with the framework, while the cyclobutylmethyl group would interact through weaker van der Waals forces.

Applications in Catalysis and Analytical Chemistry

The utility of phenolic compounds extends to catalysis, where they can act as ligands or precursors to catalysts, and to analytical chemistry, where they can be used as derivatizing agents.

Use as a Ligand or Precursor for Catalytic Systems

Phenolic compounds can be readily deprotonated to form phenoxide ligands, which can coordinate to a wide range of metal centers. The electronic and steric properties of the resulting metal complexes can be tuned by modifying the substituents on the phenol ring. While there is extensive research on phenol-based ligands in catalysis, no specific studies have been found that utilize this compound for this purpose.

Theoretically, the phenoxide derived from this compound could act as a ligand. The cyclobutylmethyl group would impart specific steric bulk near the metal center, which could influence the selectivity of a catalytic reaction. For example, in polymerization catalysis, the shape of the ligand can control the stereochemistry of the resulting polymer.

Derivatization Reagent in Advanced Analytical Method Development

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique. nih.gov For example, in gas chromatography (GC), derivatization is often used to increase the volatility and thermal stability of polar compounds like phenols. nih.gov

While various reagents are used to derivatize phenols for analysis (e.g., by silylation), there is no evidence in the scientific literature to suggest that this compound is itself used as a derivatization reagent. The primary role of a derivatization reagent is to react with the analyte of interest; this compound would more likely be the analyte that is derivatized prior to analysis.

Environmental Chemistry and Degradation Pathways of 4 Cyclobutylmethyl Phenol

Environmental Distribution and Fate Modeling

Sorption to Soil and Sediment

The mobility and distribution of an organic compound in the environment are significantly influenced by its tendency to sorb to soil and sediment particles. This process is primarily governed by the compound's affinity for the organic carbon fraction of these solids, a property quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and reduced mobility. chemsafetypro.comucanr.edu

For phenolic compounds, the size and nature of alkyl substituents on the aromatic ring play a crucial role in determining their sorption behavior. As the size of the alkyl group increases, the compound generally becomes more hydrophobic, leading to a greater affinity for organic matter in soil and sediment.

While direct experimental Koc values for 4-(Cyclobutylmethyl)phenol are unavailable, an examination of related phenols provides insight into its expected behavior. Phenol (B47542) itself exhibits moderate adsorption to organic matter. tpsgc-pwgsc.gc.ca As the complexity of the alkyl group increases, so does the sorption potential. For instance, 4-tert-octylphenol (B29142), with its large alkyl group, is expected to adsorb significantly to suspended solids and sediment. nih.gov Experimental log Koc values for 4-tert-octylphenol range from 3.44 to as high as 8.76, indicating strong sorption. oekotoxzentrum.ch Studies on 4-methylphenol also suggest that it is subject to sorption in soil environments. researchgate.net

Given that the cyclobutylmethyl group is a moderately sized, non-polar alkyl substituent, it is anticipated that this compound will exhibit a greater tendency for sorption than phenol or 4-methylphenol, but likely less than that of 4-tert-octylphenol. The presence of the cyclobutyl ring introduces a degree of hydrophobicity that would promote its partitioning from water to the organic carbon in soil and sediment. Consequently, this compound is expected to have low to moderate mobility in soil and would be predominantly associated with the solid phase in aquatic environments.

Table 1: Soil Organic Carbon-Water Partition Coefficients (Koc) for Surrogate Phenolic Compounds

CompoundLog KocMobility Classification
Phenol1.2 - 2.0 (Estimated)High to Moderate
4-Methylphenol (p-Cresol)2.70 (Experimental) researchgate.netLow to Moderate
4-tert-Octylphenol3.44 - 8.76 (Experimental) oekotoxzentrum.chLow to Immobile

Volatilization from Water Bodies

The volatilization of a chemical from water to the atmosphere is governed by its Henry's Law constant (H). nih.gov This constant relates the partial pressure of a substance in the air to its concentration in the water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize.

Phenolic compounds are generally considered to be of low to moderate volatility from water. saltworkstech.com Phenol has a low volatility. tpsgc-pwgsc.gc.ca The addition of an alkyl group, as in 4-methylphenol, results in a Henry's Law constant that still suggests slow volatilization from water surfaces. nih.gov For example, the volatilization half-life for 4-methylphenol from a model river has been estimated at approximately 38 days. nih.gov

For 4-tert-octylphenol, with its larger alkyl group, the estimated Henry's Law constant is 6.9 x 10⁻⁶ atm-m³/mol, which also indicates that volatilization is an expected, albeit likely slow, fate process from water surfaces. nih.gov

Considering the structure of this compound, its molecular weight and alkyl chain size fall between that of 4-methylphenol and 4-tert-octylphenol. Therefore, its Henry's Law constant is expected to be in a similar range to these surrogates. This suggests that this compound will have a low to moderate potential for volatilization from water bodies. The process would likely be slow and dependent on environmental factors such as water temperature, turbulence, and air flow.

Table 2: Henry's Law Constants for Surrogate Phenolic Compounds

CompoundHenry's Law Constant (atm-m³/mol)Volatilization Potential
Phenol~4.7 x 10⁻⁷Low
4-Methylphenol (p-Cresol)1.0 x 10⁻⁶ nih.govLow
4-tert-Octylphenol6.9 x 10⁻⁶ (Estimated) nih.govLow to Moderate

Future Research Directions and Concluding Remarks

Emerging Trends in the Synthesis and Functionalization of 4-(Cyclobutylmethyl)phenol

Currently, specific, optimized synthetic routes for this compound are not well-documented. Future research could explore various established methods for phenol (B47542) alkylation, adapting them for the introduction of the cyclobutylmethyl group. Emerging trends in catalysis, such as the use of novel zeolites or metal-organic frameworks, could offer pathways to highly selective and sustainable synthetic protocols.

Functionalization of the this compound scaffold is another area ripe for investigation. The phenolic hydroxyl group and the aromatic ring are key sites for chemical modification. Research could focus on:

O-Functionalization: Etherification and esterification of the hydroxyl group to produce a diverse range of derivatives with potentially altered physical and chemical properties.

Ring Functionalization: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation could introduce new functional groups onto the benzene (B151609) ring, paving the way for further transformations.

C-H Activation: Modern C-H activation strategies could enable the direct and atom-economical functionalization of the aromatic ring, a burgeoning field in organic synthesis.

Unexplored Reactivity and Transformational Pathways

The reactivity of this compound is largely speculative at this point. Key areas for future investigation include:

Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling to form more complex structures, such as biphenols and polyphenols. The influence of the bulky cyclobutylmethyl substituent on the regioselectivity and efficiency of these reactions is an intriguing question.

Reactions of the Cyclobutyl Group: The cyclobutane (B1203170) ring itself can participate in various chemical transformations, including ring-opening and rearrangement reactions under specific conditions. Exploring the interplay between the reactivity of the phenolic moiety and the cyclobutyl group could lead to novel chemical transformations.

Polymerization: The phenolic hydroxyl group makes this compound a potential monomer for the synthesis of new polymers, such as polyesters and polycarbonates. The incorporation of the cyclobutylmethyl group could impart unique thermal and mechanical properties to these materials.

Potential for Novel Applications in Sustainable Chemistry and Advanced Functional Materials

The unique structural features of this compound suggest potential applications in several cutting-edge fields:

Sustainable Chemistry: As a derivative of phenol, a key platform chemical, developing bio-based synthetic routes to this compound could contribute to the broader goals of sustainable chemistry. Its potential use as a building block for biodegradable polymers or as a green solvent alternative warrants investigation.

Advanced Functional Materials: The incorporation of the alicyclic cyclobutane ring into a phenolic structure could lead to materials with tailored properties. For instance, polymers derived from this compound might exhibit enhanced thermal stability, improved solubility in organic solvents, or unique photophysical properties. These characteristics could be advantageous in the development of advanced coatings, adhesives, or electronic materials.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

To accelerate the exploration of this compound, a synergistic approach combining computational and experimental methods will be crucial.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the molecule's geometric and electronic structure, spectroscopic properties, and reactivity. Such studies can guide experimental design and provide a deeper understanding of reaction mechanisms.

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. This includes the synthesis and characterization of this compound and its derivatives, as well as the systematic investigation of their reactivity and material properties.

The following table summarizes the key areas for future research on this compound:

Research AreaFocusPotential Impact
Synthesis and Functionalization Development of efficient and selective synthetic routes; Exploration of O- and ring-functionalization strategies.Access to a wider range of novel compounds with diverse properties.
Reactivity and Transformation Investigation of oxidative coupling, reactions of the cyclobutyl group, and polymerization potential.Discovery of new chemical reactions and pathways to complex molecules and polymers.
Sustainable Chemistry Exploration of bio-based synthesis and applications as a green chemical.Contribution to the development of more environmentally friendly chemical processes and products.
Advanced Materials Synthesis of polymers and materials with unique properties derived from the cyclobutylmethyl moiety.Creation of new materials for high-performance applications in electronics, coatings, and more.
Computational and Experimental Integration Use of computational modeling to guide and interpret experimental findings.Accelerated discovery and a more comprehensive understanding of the compound's chemistry.

Q & A

Q. Basic

  • Storage : Keep in sealed, chemically resistant containers (e.g., glass or PTFE) under inert gas (N₂/Ar) to prevent oxidation. Store in a cool (<25°C), dry, and ventilated area away from heat sources and incompatible reagents (e.g., strong acids) .
  • Safety : Wear nitrile/butyl rubber gloves (EN374 compliant), safety goggles, and lab coats. Avoid skin/eye contact and inhalation of dust. Use fume hoods for handling powders .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and cyclobutylmethyl integration (e.g., δ 1.5–2.5 ppm for cyclobutyl protons).
  • IR spectroscopy : O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C bonds (~1500–1600 cm⁻¹) validate phenolic structure.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

What strategies can be employed to resolve contradictory data in the reactivity of this compound under varying experimental conditions?

Q. Advanced

  • Controlled replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
  • In situ monitoring : Use techniques like HPLC or GC-MS to track reaction intermediates and byproducts.
  • Computational modeling : DFT calculations predict regioselectivity in electrophilic substitutions, helping rationalize observed reactivity discrepancies .

How can the anti-inflammatory activity of this compound be systematically evaluated in preclinical models?

Q. Advanced

  • In vitro assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits.
  • Cell-based models : Assess NF-κB pathway modulation in macrophage (RAW 264.7) or endothelial cell lines.
  • In vivo models : Use carrageenan-induced paw edema in rodents, monitoring edema reduction and cytokine (IL-6, TNF-α) levels via qPCR or multiplex assays. Dose-response studies (1–100 mg/kg) establish efficacy and toxicity thresholds .

What computational approaches are suitable for predicting the interactions of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or estrogen receptors. Focus on binding energy (ΔG) and hydrogen-bonding interactions.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and conformational changes.
  • QSAR modeling : Correlate structural descriptors (logP, polar surface area) with bioactivity data to optimize lead compounds .

How can researchers optimize the yield of this compound in multi-step synthetic routes?

Q. Advanced

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., FeCl₃ vs. H₂SO₄) for Friedel-Crafts efficiency.
  • Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to enhance regioselectivity.
  • Stepwise monitoring : Use TLC or inline IR to terminate reactions at >90% conversion, minimizing side reactions.
  • Workflow integration : Couple continuous-flow systems with scavenger resins to automate purification .

What are the key considerations for analyzing the stability of this compound under different pH and temperature conditions?

Q. Advanced

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV.
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots.
  • Degradation product identification : Use LC-MS/MS to characterize oxidative byproducts (e.g., quinones) or hydrolyzed derivatives .

Notes

  • Methodological rigor : Always validate experimental protocols with positive/negative controls (e.g., aspirin for anti-inflammatory assays).
  • Data interpretation : Cross-reference spectral data with databases like PubChem or Reaxys to resolve ambiguities .
  • Safety compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization of phenolic residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.